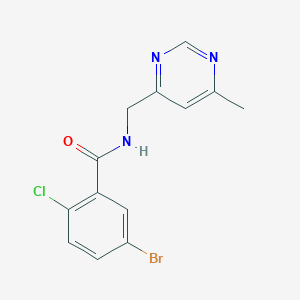

5-bromo-2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

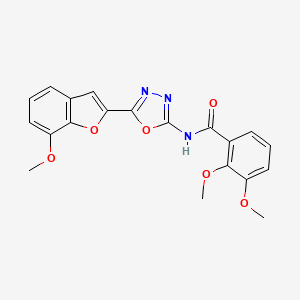

The compound “5-bromo-2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide” is likely a complex organic molecule that contains a benzamide moiety, a pyrimidine ring, and halogen atoms (bromine and chlorine). Benzamides and pyrimidines are both important structures in medicinal chemistry and have been found in a variety of biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide moiety, a pyrimidine ring, and halogen atoms. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of chemical reactions. For example, benzamides can undergo reactions like hydrolysis, reduction, and reactions with Grignard reagents. Pyrimidines can participate in reactions like alkylation, acylation, and halogenation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence and position of the halogen atoms and the nature of the other substituents would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Antimicrobial Activity

- Synthesis and Antibacterial/Antifungal Properties : Research by M. Laxmi et al. (2019) focused on synthesizing benzamide derivatives and testing their antimicrobial efficacy. The study found significant antibacterial and antifungal activities in compounds with specific moieties, comparable to standard drugs like Streptomycin and Amphotericin-B. This indicates the potential of these compounds in developing new antimicrobial agents (Laxmi, Ravi, & Nath, 2019).

Synthesis and Structural Characterization

- Novel Compounds and Crystal Structures : In a study by Wang et al. (2008), a new Schiff base compound was synthesized and characterized, providing insights into its potential antibacterial activities and molecular structure (Wang, Nong, Sht, & Qi, 2008).

- Conformationally Restricted Analogs : Research by M. H. Norman et al. (1993) involved creating derivatives of remoxipride, a compound related to 5-bromo-2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide. The study aimed to enhance affinities to dopamine D-2 receptors, which is crucial for developing antipsychotic agents (Norman, Kelley, & Hollingsworth, 1993).

Pharmaceutical Applications

- Antipsychotic Agents : T. Högberg et al. (1990) synthesized and tested benzamides for their antidopaminergic properties. These compounds, including analogues of 5-bromo-2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide, displayed significant potential as antipsychotic agents (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Chemical Synthesis Techniques

- Efficient Synthesis Methods : Research by Y. Hirokawa et al. (2000) described an efficient synthesis process for a related compound, demonstrating the complexity and potential of these types of chemical syntheses (Hirokawa, Horikawa, & Kato, 2000).

Investigation of Molecular Interactions

- Hirshfeld Surface Analysis : A study by A. Saeed et al. (2020) explored the crystal structure and molecular interactions of antipyrine-like derivatives, providing valuable insights into the molecular behavior of related compounds (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

Orientations Futures

The future research directions for this compound would likely involve further exploration of its biological activity and potential applications in medicine or other fields. This could involve in-depth studies of its mechanism of action, the development of more efficient synthesis methods, or the design of related compounds with improved properties .

Propriétés

IUPAC Name |

5-bromo-2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClN3O/c1-8-4-10(18-7-17-8)6-16-13(19)11-5-9(14)2-3-12(11)15/h2-5,7H,6H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCXXLRZOBWVTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNC(=O)C2=C(C=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride](/img/structure/B2779634.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2779637.png)

![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2779638.png)

![benzo[d][1,3]dioxol-5-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2779642.png)

![3-(3,4-Dimethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2779643.png)

![1-[(Thieno[3,2-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2779647.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride](/img/structure/B2779652.png)

![N-(3,4-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2779653.png)